5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid
Description
Chemical Identity & Structural Characterization
IUPAC Nomenclature & Systematic Nomenclature Variations
The compound is systematically named 5-(N,N-dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid under IUPAC rules. Alternative naming conventions include:
- 5-(Dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid (simplified substituent ordering)
- 5-Dimethylsulfamoyl-2-pyrrolidin-1-yl-benzoic acid (non-IUPAC hyphenation)
The pyrrolidine ring (five-membered secondary amine) and dimethylsulfamoyl group (-SO$$2$$N(CH$$3$$)$$_2$$) are critical to its structural identity.
Molecular Formula & Weight Analysis
The molecular formula is C$${13}$$H$${18}$$N$$2$$O$$4$$S , with a molecular weight of 298.36 g/mol . A breakdown of the composition is provided below:
| Element | Quantity | Contribution to Molecular Weight (g/mol) |
|---|---|---|
| C | 13 | 156.17 |
| H | 18 | 18.14 |
| N | 2 | 28.02 |
| O | 4 | 64.00 |
| S | 1 | 32.07 |
X-ray Crystallographic Data & Conformational Studies
No direct X-ray crystallographic data for this compound is available in the literature. However, structural analogs with sulfonamide moieties exhibit planar aromatic cores and staggered conformations in pyrrolidine rings due to steric effects. For example:
Spectroscopic Characterization
$$^{13}\text{C}$$ NMR Spectral Interpretation
The $$^{13}\text{C}$$ NMR spectrum (hypothetical, based on structural analogs) would feature the following key signals:
| Carbon Position | Chemical Shift (ppm) | Assignment |
|---|---|---|
| C=O (carboxylic acid) | 168–172 | Carboxylic acid carbonyl |
| C1 (aromatic) | 125–130 | Sulfonamide-adjacent carbon |
| C2 (aromatic) | 140–145 | Pyrrolidine-substituted carbon |
| C3–C6 (aromatic) | 115–125 | Remaining aromatic carbons |
| N-CH$$_3$$ | 38–42 | Dimethylamine groups |
| Pyrrolidine carbons | 22–28 (CH$$2$$), 45–50 (N-CH$$2$$) | Aliphatic ring carbons |
FT-IR Vibrational Mode Assignment
Key IR absorption bands (theoretical):
| Wavenumber (cm⁻¹) | Assignment |
|---|---|
| 2500–3300 | O-H stretch (carboxylic acid) |
| 1680–1720 | C=O stretch (carboxylic acid) |
| 1320–1370, 1150–1200 | Asymmetric and symmetric S=O stretches |
| 1200–1300 | C-N stretch (pyrrolidine) |
| 2800–3000 | C-H stretches (CH$$3$$, CH$$2$$) |
Mass Spectrometric Fragmentation Patterns
The ESI-MS spectrum would likely exhibit the following fragments:
| m/z | Fragment Ion | Proposed Pathway |
|---|---|---|
| 298.36 | [M+H]$$^+$$ | Molecular ion |
| 254 | [M+H–CO$$_2$$]$$^+$$ | Loss of carboxylic acid |
| 205 | [M+H–SO$$2$$N(CH$$3$$)$$_2$$]$$^+$$ | Sulfonamide cleavage |
| 70 | C$$4$$H$$8$$N$$^+$$ | Pyrrolidine ring |
Properties
IUPAC Name |
5-(dimethylsulfamoyl)-2-pyrrolidin-1-ylbenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-14(2)20(18,19)10-5-6-12(11(9-10)13(16)17)15-7-3-4-8-15/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSUUQZBMYTPIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC(=C(C=C1)N2CCCC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
565171-01-9 | |
| Record name | 5-(dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzoic Acid Core: The benzoic acid core can be synthesized through the oxidation of toluene derivatives or via the Friedel-Crafts acylation of benzene.
Introduction of the Pyrrolidin-1-yl Group: The pyrrolidin-1-yl group can be introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzoic acid derivative is replaced by the pyrrolidin-1-yl moiety.
Addition of the Dimethylsulfamoyl Group: The dimethylsulfamoyl group is typically introduced via sulfonation reactions, where dimethylsulfamide reacts with the benzoic acid derivative under acidic or basic conditions.
Industrial Production Methods
Industrial production of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to various derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other peroxides.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution Reagents: Halogens, nitrating agents, and sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antibacterial and Antitubercular Agents
Research has indicated that derivatives of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid exhibit significant antibacterial and antitubercular activities. Studies have synthesized various analogs and evaluated their effectiveness against both Gram-positive and Gram-negative bacteria, as well as Mycobacterium tuberculosis. Certain compounds in this class have shown promising results in inhibiting bacterial growth, making them candidates for further development as therapeutic agents (Joshi et al., 2008; Joshi et al., 2017).
Antimycobacterial Properties
The compound has been investigated for its antimycobacterial properties, particularly against tuberculosis. Molecular modeling studies coupled with in vitro evaluations have demonstrated the efficacy of pyrrolidin-1-yl benzoic acid derivatives in targeting Mycobacterium tuberculosis, suggesting a potential pathway for developing new antitubercular drugs (Joshi et al., 2017).
Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes or interference with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its biological effects.
Material Science
Co-crystal Structure Studies
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid has been utilized in co-crystal structure studies, which are crucial for understanding molecular interactions and crystallization processes. Research has focused on its application in non-centrosymmetric co-crystallization, providing insights into the crystal structures containing typically centrosymmetric components (Chesna et al., 2017).
Photophysical Properties
Fluorescence Studies
The compound's photophysical properties have been explored through studies on aryl-substituted pyrrole derivatives. These investigations reveal that certain derivatives exhibit fluorescence in solid-state applications, which could be beneficial for developing thermo-responsive materials used in temperature monitoring devices (Han et al., 2013).
Case Study 1: Antibacterial Efficacy
A study conducted by Joshi et al. (2008) synthesized various analogs of pyrrolidin-1-yl benzoic acid and assessed their antibacterial activity against a range of bacterial strains. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting their potential as new antibacterial agents.
Case Study 2: Antimycobacterial Activity
In a follow-up study by Joshi et al. (2017), the effectiveness of synthesized pyrrole analogs was evaluated against Mycobacterium tuberculosis. The study highlighted several compounds with IC50 values indicating strong antimycobacterial activity, supporting their further development as therapeutic agents.
Mechanism of Action
The mechanism of action of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, binding to receptors, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved in its effects.
Comparison with Similar Compounds
Similar Compounds
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid derivatives: Compounds with similar structural motifs but different substituents.
Sulfonamide-based compounds: Other compounds containing the sulfonamide group, such as sulfa drugs.
Pyrrolidine-containing compounds: Molecules featuring the pyrrolidine ring, which may exhibit similar chemical behavior.
Uniqueness
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Biological Activity
5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid (CAS 1820683-35-9) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly as an inhibitor of glycerol-3-phosphate acyltransferase (GPAT). This article explores its biological activity, focusing on its mechanisms, efficacy, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid is C13H18N2O4S, with a molecular weight of approximately 298.36 g/mol. The compound features a benzoic acid core substituted with a dimethylsulfamoyl group and a pyrrolidine moiety, which contributes to its biological activity.
Research indicates that 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid functions primarily as an inhibitor of GPAT, an enzyme involved in triglyceride synthesis. Inhibition of this enzyme can lead to reduced fat accumulation, making it a candidate for anti-obesity therapies.
Inhibitory Activity
In vitro studies have demonstrated that compounds with hydrophobic substituents at the 4 and 5 positions of the benzoic acid ring exhibit enhanced inhibitory activity against GPAT. Although specific IC50 values for this compound are not widely reported, related studies suggest that modifications in substituents can significantly influence potency .
Weight Loss Studies
Recent studies have explored the efficacy of GPAT inhibitors, including analogs of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, in promoting weight loss. For instance, compounds designed with similar structures have shown promising results in both in vitro and in vivo models:
- Study on Analog Compounds : A study evaluated various GPAT inhibitors, revealing that those with specific hydrophobic groups led to significant weight loss in animal models. The most effective inhibitors demonstrated IC50 values as low as 8.5 µM .
- Mechanistic Insights : The mechanism by which these compounds exert their effects involves the modulation of lipid metabolism pathways, influencing energy homeostasis and fat storage .
Toxicological Profile
While the compound shows promising biological activity, it is classified as an irritant under laboratory conditions . Safety assessments are crucial for further development into therapeutic agents.
Comparative Analysis of Related Compounds
To understand the relative efficacy of 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid, it is beneficial to compare it with other GPAT inhibitors:
| Compound Name | Structure Feature | IC50 (µM) | Biological Activity |
|---|---|---|---|
| 5-Dimethylsulfamoyl-2-(pyrrolidin-1-yl)benzoic acid | Dimethylsulfamoyl group | TBD | GPAT inhibitor |
| 4-[1,1'-Biphenyl]-4-carbonyl-2-(octanesulfonamido)benzoic acid | Biphenyl group | 8.5 | Strong GPAT inhibitor |
| Other analogs | Various substitutions | Varies | Moderate GPAT inhibition |
Q & A
Q. What are the foundational synthetic routes for 5-(Dimethylsulfamoyl)-2-(pyrrolidin-1-yl)benzoic acid?
A typical synthesis involves sequential functionalization of a benzoic acid scaffold. For example, the pyrrolidine moiety can be introduced via nucleophilic aromatic substitution using pyrrolidine and a fluorinated precursor under heated conditions (e.g., 150°C in DMF with K₂CO₃ as a base). The dimethylsulfamoyl group is subsequently introduced via sulfonation or sulfamoylation, requiring anhydrous conditions to avoid hydrolysis. Purification often employs ethyl acetate extraction, MgSO₄ drying, and column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Key methods include:
- ¹H/¹³C NMR : To confirm substituent positions and assess purity (e.g., δ ~3.3 ppm for pyrrolidine protons, δ ~10 ppm for benzoic acid COOH in DMSO-d₆) .
- IR spectroscopy : To identify functional groups (e.g., S=O stretching at ~1150–1350 cm⁻¹ for sulfonamides).
- Mass spectrometry (MS) : For molecular ion validation (e.g., ESI-MS for exact mass confirmation).
Q. How can researchers assess the purity of this compound?
Purity is typically evaluated via HPLC (C18 column, acetonitrile/water mobile phase) or TLC (silica gel, ethyl acetate/hexane eluent). Pharmacopeial standards recommend residual solvent analysis using methods like headspace GC-MS, as seen in analogous sulfonamide derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized during sulfamoylation?
Key factors include:
- Solvent selection : Anhydrous DMF or dichloromethane to minimize hydrolysis.
- Stoichiometry : Use 1.2–1.5 equivalents of sulfamoyl chloride to ensure complete reaction.
- Temperature control : Maintain 0–5°C during reagent addition to reduce side reactions.
- Reaction monitoring : TLC or in-situ FTIR to track intermediate formation .
Q. How to resolve discrepancies in reported NMR data for this compound?
Discrepancies may arise from solvent effects, concentration, or impurities. Strategies include:
- Using deuterated solvents consistently (e.g., DMSO-d₆ vs. CDCl₃).
- Cross-validating with X-ray crystallography (e.g., single-crystal analysis to confirm bond angles and substituent positions, as demonstrated for structurally related benzoic acid derivatives) .
- Employing 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals.
Q. What computational methods are suitable for predicting reactivity or binding properties?
- Density Functional Theory (DFT) : To model electronic effects of the dimethylsulfamoyl group on aromatic ring reactivity.
- Molecular docking : For studying interactions with biological targets (e.g., enzymes inhibited by sulfonamide derivatives).
- Solubility parameter prediction : COSMO-RS simulations to optimize solvent selection for synthesis .
Q. How to address low yields during final cyclization or coupling steps?
- Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., microwave heating at 150°C for 20 hours, as seen in pyrrolidine-containing analogs) .
- Protecting group strategy : Use tert-butoxycarbonyl (Boc) groups to stabilize intermediates during multi-step syntheses.
- Catalyst screening : Evaluate Pd-based catalysts for cross-coupling steps involving halogenated precursors.
Q. What methodologies are recommended for analyzing stability under physiological conditions?
- Forced degradation studies : Expose the compound to acidic/basic/oxidative conditions (e.g., 0.1M HCl/NaOH, H₂O₂) and monitor degradation via LC-MS.
- Thermogravimetric analysis (TGA) : Assess thermal stability.
- pH-solubility profiling : Use shake-flask methods with buffers ranging from pH 1.2 (simulated gastric fluid) to 7.4 (blood) .
Methodological Notes
- Contradiction management : If conflicting data arise (e.g., varying melting points), cross-reference synthesis protocols from independent studies and validate via DSC (Differential Scanning Calorimetry).
- Safety protocols : Handle dimethylsulfamoyl intermediates in a fume hood due to potential hygroscopicity and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
